Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate
Description
Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is a fluorinated cyclobutane derivative characterized by a unique combination of a fluorine atom and a hydroxymethyl group at the 3-position of the cyclobutane ring. This structure confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO3/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALCJMXBRTZKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the reaction of ethyl 3-bromocyclobutane-1-carboxylate with a fluorinating agent. One common method is the treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, followed by fluorination . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid.
Reduction: 3-fluoro-3-(hydroxymethyl)cyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is used in several scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving cyclobutane derivatives.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: As an intermediate in the production of materials with specific properties
Mechanism of Action
The mechanism by which ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclobutane ring provides rigidity to the molecule, influencing its overall bioactivity. The hydroxymethyl group can participate in hydrogen bonding, further affecting the compound’s interactions with biological targets.
Comparison with Similar Compounds
Structural Differences and Similarities
The compound’s structural analogues differ in substituents, fluorine count, and functional groups. Key comparisons include:
Key Observations :
- Fluorine Substitution : The target compound’s single fluorine at the 3-position reduces steric hindrance compared to 3,3-difluoro analogues (e.g., Ethyl 3,3-difluorocyclobutanecarboxylate), which exhibit higher lipophilicity but lower hydrogen-bonding capacity .
- Hydroxymethyl vs.
- Ketone vs. Fluorine : Ethyl 3-oxocyclobutanecarboxylate lacks fluorine but features a ketone group, increasing electrophilicity and reactivity in nucleophilic additions compared to the target compound’s fluorine-mediated electronic effects .
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound improves aqueous solubility relative to difluoro analogues (e.g., Ethyl 3,3-difluorocyclobutanecarboxylate), which are more lipophilic due to dual fluorine substitution .
- Stability : Fluorine atoms enhance metabolic stability, but the hydroxymethyl group may increase susceptibility to oxidation compared to Boc-protected or methylated derivatives .
- Reactivity: The target compound’s hydroxymethyl group enables ester hydrolysis or cross-coupling reactions, whereas difluoro analogues are more inert, serving as stable intermediates in organofluorine chemistry .
Biological Activity
Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is a compound of interest in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a cyclobutane ring substituted with a fluorine atom and a hydroxymethyl group. These functional groups significantly influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉FO₃ |
| Molecular Weight | 162.15 g/mol |
| Functional Groups | Fluoro, Hydroxymethyl, Ester |
| CAS Number | 123456-78-9 (hypothetical) |
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The presence of the fluoro group enhances binding affinity to various biological targets, while the hydroxymethyl group can form hydrogen bonds, modulating target activity.
Potential Interactions:
- Enzymatic Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at specific receptors, influencing physiological responses.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including antiviral properties. For instance, derivatives have shown effectiveness against Hepatitis B virus, suggesting potential applications in antiviral drug development.
Case Studies
- Antiviral Activity:
- A study explored the antiviral properties of cyclobutane derivatives, highlighting their potential to inhibit viral replication through structural modifications that enhance binding to viral enzymes.
- Enzyme Interaction Studies:
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions starting from cyclobutane derivatives. The final product is characterized by its unique functional groups that contribute to its biological activity.
Comparative Analysis
Comparative studies have shown that the introduction of fluorine atoms in organic compounds often enhances lipophilicity and metabolic stability, which are desirable traits in drug design.
| Compound | Notable Properties |
|---|---|
| This compound | Potential antiviral activity; enzyme interaction |
| 3-Fluoro-3-(iodomethyl)cyclobutane-1-carboxylic acid | Used in imaging studies; different biological effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
